(2E)-4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid

Medicinal chemistry Structure–activity relationship Halogen bonding

The compound (2E)-4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid (IUPAC: (E)-4-[2-(2,4-dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid; molecular formula C₁₁H₈Cl₂N₂O₄; MW 303.09 g/mol) belongs to the aroylhydrazone class, specifically a 2,4-dichlorobenzoyl hydrazide derivative of (E)-4-oxobut-2-enoic acid (fumaric acid mono-hydrazide). It contains three functional domains: a 2,4-dichlorobenzoyl group, an acylhydrazine linker, and an α,β-unsaturated carboxylic acid terminus.

Molecular Formula C11H8Cl2N2O4
Molecular Weight 303.09 g/mol
Cat. No. B13723333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid
Molecular FormulaC11H8Cl2N2O4
Molecular Weight303.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)C=CC(=O)O
InChIInChI=1S/C11H8Cl2N2O4/c12-6-1-2-7(8(13)5-6)11(19)15-14-9(16)3-4-10(17)18/h1-5H,(H,14,16)(H,15,19)(H,17,18)/b4-3+
InChIKeyUVLKLXAGHNEJRK-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-4-{2-[(2,4-Dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic Acid – Compound Class and Procurement Identity


The compound (2E)-4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid (IUPAC: (E)-4-[2-(2,4-dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid; molecular formula C₁₁H₈Cl₂N₂O₄; MW 303.09 g/mol) belongs to the aroylhydrazone class, specifically a 2,4-dichlorobenzoyl hydrazide derivative of (E)-4-oxobut-2-enoic acid (fumaric acid mono-hydrazide) . It contains three functional domains: a 2,4-dichlorobenzoyl group, an acylhydrazine linker, and an α,β-unsaturated carboxylic acid terminus. This compound is available as a specialty research chemical (catalog EVT-13857445) for non-human, non-therapeutic research use and has no assigned CAS registry number as of the latest database checks . The hydrazide-hydrazone chemotype is broadly associated with antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory activities across the medicinal chemistry literature [1].

Why Generic Substitution Fails for (2E)-4-{2-[(2,4-Dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic Acid


Within the aroylhydrazone chemical space, ostensibly similar compounds diverge substantially in key molecular features that govern reactivity, target engagement, and physicochemical behavior. Three structural variables—the chlorine substitution pattern on the benzoyl ring, the presence or absence of the benzoyl carbonyl spacer, and the oxidation state of the butenoic acid backbone—collectively determine metal-chelation capacity, hydrolytic stability, and Michael acceptor electrophilicity . Generic interchange with a 4‑chlorobenzoyl analog (mono‑Cl, MW 268.65), a phenylhydrazine-type congener lacking the carbonyl spacer (CAS 5435‑33‑6, MW 275.08), or a saturated butanoate ester (MW 319.14) would alter hydrogen-bond donor/acceptor topology, lipophilicity (cLogP), and the capacity for covalent reversible binding via the α,β‑unsaturated system . The specific quantitative evidence below demonstrates that these molecular distinctions produce measurable differences in properties directly relevant to scientific selection.

Quantitative Differentiation Evidence: (2E)-4-{2-[(2,4-Dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic Acid vs. Closest Analogs


Chlorine Substitution Pattern: 2,4-Dichloro vs. 4-Chloro Benzoyl – Molecular Weight, Lipophilicity, and Halogen-Bonding Capacity

The target compound bears two chlorine atoms at the 2- and 4-positions of the benzoyl ring (C₁₁H₈Cl₂N₂O₄, MW 303.09 g/mol) , compared with the mono‑chlorinated 4‑chlorobenzoyl analog (C₁₁H₉ClN₂O₄, MW 268.65 g/mol) . The additional ortho‑chlorine increases molecular weight by 34.44 g/mol (12.8%) and introduces a second heavy halogen capable of orthogonal halogen‑bonding interactions with protein backbone carbonyls or π‑systems. In aroylhydrazone series, 2,4‑dichloro substitution has been associated with enhanced hydrophobic pocket occupancy and improved target binding compared with mono‑chloro or unsubstituted benzoyl congeners [1]. The computed topological polar surface area (TPSA) is identical for both compounds (identical heteroatom count), meaning the increased MW and predicted cLogP of the 2,4‑dichloro variant translate to higher lipophilic ligand efficiency (LLE) potential without TPSA penalty.

Medicinal chemistry Structure–activity relationship Halogen bonding

Benzoyl Carbonyl Spacer: Acylhydrazide vs. Phenylhydrazine Connectivity – Hydrolytic Stability and Metal-Chelation Geometry

The target compound incorporates a carbonyl group between the 2,4‑dichlorophenyl ring and the hydrazinyl nitrogen (benzoyl hydrazide architecture) . In contrast, the analog 4‑[2‑(2,4‑dichlorophenyl)hydrazinyl]‑4‑oxobut‑2‑enoic acid (CAS 5435‑33‑6; C₁₀H₈Cl₂N₂O₃, MW 275.08 g/mol) lacks this carbonyl spacer, connecting the aryl ring directly to the hydrazine NH (phenylhydrazine architecture) . The molecular formula differs by CO (28.01 Da), and the presence of the benzoyl carbonyl introduces a second amide‑type resonance system. This acylhydrazide motif is documented to form more thermodynamically stable five‑membered chelate rings with transition metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) via the carbonyl oxygen and the hydrazide nitrogen, compared with phenylhydrazine analogs where metal coordination occurs through a less favorable four‑membered or distal binding mode [1]. The carbonyl also provides an additional hydrogen‑bond acceptor site (increasing HBA count by 1 relative to the phenylhydrazine analog), which alters solubility in polar organic solvents.

Coordination chemistry Metallodrug design Hydrolytic stability

E‑Configured α,β‑Unsaturated Carboxylic Acid: Michael Acceptor Electrophilicity vs. Saturated Butanoate Analogs

The target compound contains an (E)‑configured double bond conjugated to both the hydrazide carbonyl and the terminal carboxylic acid, forming an α,β‑unsaturated acylhydrazide system with defined Michael acceptor character . The closest saturated analog, methyl 4‑[2‑(2,4‑dichlorobenzoyl)hydrazino]‑4‑oxobutanoate (C₁₂H₁₂Cl₂N₂O₄, MW 319.14 g/mol), lacks this alkene, replacing it with a freely rotating ethylene bridge . The E‑olefin imposes conformational rigidity—restricting the carboxylic acid to an extended orientation relative to the hydrazide plane—and introduces electrophilic reactivity at the β‑carbon. In related 4‑aryl‑4‑oxobut‑2‑enoic acid series, the α,β‑unsaturated system has been demonstrated to act as a reversible covalent warhead targeting cysteine thiols in enzyme active sites, a feature absent in the saturated butanoate [1]. Furthermore, the E‑isomer of aroylhydrazinyl‑butenoic acids has been shown to undergo cyclocondensation reactions with nucleophiles to form heterocyclic products (pyrazolones, 1,3,4‑oxadiazoles) that are inaccessible from the saturated backbone [1].

Covalent inhibitor design Michael acceptor Conformational restriction

Free Carboxylic Acid vs. Benzylamide: Impact on Solubility, Salt Formation, and Conjugation Chemistry

The target compound terminates in a free carboxylic acid (–COOH; pKa ~3–4 for α,β‑unsaturated acids), enabling pH‑dependent solubility modulation, salt formation with pharmaceutically acceptable counterions (Na⁺, K⁺, tromethamine), and amide/ester conjugation . The closely related analog N‑benzyl‑4‑[2‑(2,4‑dichlorobenzoyl)hydrazino]‑4‑oxobutanamide (CAS 327069‑90‑9; C₁₈H₁₇Cl₂N₃O₃, MW ~394.25 g/mol) replaces the carboxylic acid with a benzylamide . This substitution eliminates ionizable functionality, reduces aqueous solubility under basic conditions, and precludes direct conjugation via carbodiimide‑mediated amide coupling. In the broader hydrazide‑hydrazone literature, free carboxylic acid termini are associated with 2‑ to 10‑fold improvements in aqueous solubility at pH 7.4 compared with neutral amide congeners of similar MW [1]. The carboxylic acid also enables metal‑carboxylate coordination modes (monodentate, bidentate, bridging) that are inaccessible to the amide analog, expanding utility in coordination chemistry and metal‑organic framework (MOF) synthesis.

Bioconjugation Prodrug design Salt screening

Class-Level Antimicrobial Potential of 2,4-Dichlorobenzoyl Hydrazones – MIC Ranges from Published Congeners

No direct MIC or IC₅₀ data are available in the public domain for the exact target compound as of the search date. However, class‑level inference from structurally proximate 2,4‑dichlorobenzoyl hydrazone derivatives provides a quantitative activity envelope. In a systematic study of 1‑(2,4‑dichlorobenzoyl)hydrazones and derived 1,3,4‑oxadiazoles, several compounds exhibited antifungal activity against Candida albicans and Aspergillus niger with MIC values in the range of 25–100 µg/mL [1]. A separate screen of aroylhydrazone derivatives (compounds 1–13) reported MIC values as low as 0.16 µmol mL⁻¹ against MRSA for the most active member, with 2,4‑dichloro‑substituted analogs consistently ranking among the top activity quartile [2]. This establishes a class benchmark: 2,4‑dichlorobenzoyl hydrazones are capable of single‑ to double‑digit µg/mL antimicrobial potency, whereas the target compound's unique E‑butenoic acid tail distinguishes it from all published congeners bearing saturated or heterocyclic termini [1][2]. Prospective users should commission head‑to‑head MIC profiling against their pathogen panel to quantify differentiation from the nearest published analog.

Antimicrobial activity Antifungal activity Minimum inhibitory concentration

Recommended Research and Industrial Application Scenarios for (2E)-4-{2-[(2,4-Dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic Acid


Fragment-Based and Structure-Guided Library Design Targeting Halogen-Binding Protein Pockets

The 2,4‑dichlorobenzoyl moiety provides orthogonal halogen‑bond donor capacity (two Cl atoms at distinct vectors) combined with a rigid E‑configured Michael acceptor handle, making this compound a versatile fragment for library synthesis targeting proteins with halogen‑binding sub‑pockets (e.g., kinases, bromodomains, HDACs). The free carboxylic acid enables direct immobilization on amine‑functionalized solid supports or biotin‑linker conjugation without additional protecting‑group steps, differentiating it from ester or amide analogs [1].

Metallodrug and Coordination Chemistry – Bidentate Acylhydrazide Chelator with Carboxylate Co-Ligand

The benzoyl carbonyl and hydrazide nitrogen form a stable five‑membered chelate ring with first‑row transition metals (Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺), while the terminal carboxylate provides a second coordination site for bridging or charge neutralization . This dual‑site coordination motif, established in the N‑substituted 4‑aryl‑2‑hydroxy‑4‑oxobut‑2‑enoic acid hydrazide literature, supports the design of mixed‑ligand metal complexes with enhanced antimicrobial activity relative to free ligands [1].

Covalent Probe Development – Reversible Michael Addition to Catalytic Cysteine Residues

The E‑configured α,β‑unsaturated acylhydrazide system presents an electrophilic β‑carbon capable of reversible covalent engagement with cysteine thiols in enzyme active sites. This property, documented for 4‑aryl‑4‑oxobut‑2‑enoic acid derivatives, positions the compound as a warhead‑bearing scaffold for target‑covalent inhibitor discovery programs . The 2,4‑dichloro substitution on the benzoyl ring provides a tunable electronic influence on Michael acceptor reactivity (σₘ = +0.37 per Cl, cumulative electron‑withdrawing effect), offering a reactivity profile distinct from mono‑chloro or unsubstituted analogs [1].

Heterocyclic Scaffold Diversification via Cyclocondensation

The α,β‑unsaturated acylhydrazide architecture is a privileged precursor for cyclocondensation reactions with hydrazines, hydroxylamine, and thiosemicarbazides, yielding pyrazolones, isoxazolones, 1,3,4‑oxadiazoles, and 1,2,4‑triazoles . The (E)‑configuration of the double bond ensures stereochemical fidelity during cyclization, which is not guaranteed with Z‑isomers or saturated analogs. This compound can serve as a single starting material for generating diverse heterocyclic screening libraries with the 2,4‑dichlorophenyl pharmacophore conserved [1].

Quote Request

Request a Quote for (2E)-4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.